molecular formula C20H21N5OS B2897478 N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide CAS No. 923179-82-2

N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2897478
CAS No.: 923179-82-2
M. Wt: 379.48
InChI Key: SJJHYEUJCFGLQP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide: is a complex organic compound that features a unique structure combining an imidazo[2,1-c][1,2,4]triazole ring with a thioacetamide group

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Biology and Medicine:

    Drug Development:

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry:

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the thioacetamide group. Key steps may include:

    Cyclization Reactions: Formation of the imidazo[2,1-c][1,2,4]triazole ring through cyclization of appropriate precursors.

    Thioacetamide Introduction: Reaction of the imidazo[2,1-c][1,2,4]triazole intermediate with thioacetic acid or its derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole ring or the thioacetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazo[2,1-c][1,2,4]triazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide is unique due to its combination of an imidazo[2,1-c][1,2,4]triazole ring and a thioacetamide group, which imparts distinct chemical and biological properties not found in simpler aromatic compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-8-9-15(2)17(12-14)21-18(26)13-27-20-23-22-19-24(10-11-25(19)20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJHYEUJCFGLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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